molecular formula C8H19ClN2O2 B14043087 1-BOC-1-methyl-ethylenediamine hydrochloride

1-BOC-1-methyl-ethylenediamine hydrochloride

Cat. No.: B14043087
M. Wt: 210.70 g/mol
InChI Key: SOJNROJEOYEOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-1-methyl-ethylenediamine-HCl, also known as tert-butyl methyl (2-(methylamino)ethyl)carbamate hydrochloride, is a compound widely used in organic synthesis. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (BOC) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-1-methyl-ethylenediamine-HCl typically involves the protection of the amino group of ethylenediamine with a BOC group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods: Industrial production of 1-BOC-1-methyl-ethylenediamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-BOC-1-methyl-ethylenediamine-HCl undergoes various chemical reactions, including:

    Substitution Reactions: The BOC group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-BOC-1-methyl-ethylenediamine-HCl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BOC-1-methyl-ethylenediamine-HCl involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis processes. The BOC group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Uniqueness: 1-BOC-1-methyl-ethylenediamine-HCl is unique due to its specific structure, which includes a methyl group and a BOC-protected amino group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

tert-butyl 2,3-diamino-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c1-7(2,3)12-6(11)8(4,10)5-9;/h5,9-10H2,1-4H3;1H

InChI Key

SOJNROJEOYEOTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CN)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.